molecular formula C18H21ClN4O3S2 B2956682 N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879944-70-4

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2956682
CAS No.: 879944-70-4
M. Wt: 440.96
InChI Key: LTSTTZHMIVWZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a carboxamide core substituted with a 5-chloro group, a methylsulfanyl moiety at position 2, and a 4-(azepan-1-ylsulfonyl)phenyl group at the N-position.

Properties

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S2/c1-27-18-20-12-15(19)16(22-18)17(24)21-13-6-8-14(9-7-13)28(25,26)23-10-4-2-3-5-11-23/h6-9,12H,2-5,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSTTZHMIVWZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and thiourea.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with enzymes involved in metabolic processes or receptors that regulate cellular functions.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s azepane sulfonyl group distinguishes it from analogs with simpler aryl or heteroaryl sulfonamides (e.g., ’s pyrimidine-sulfamoyl group). This may improve membrane permeability compared to bulkier substituents .
  • Unlike ’s tetrahydropyrimidine (THP) core, the target retains a fully aromatic pyrimidine ring, likely favoring planar interactions with biological targets .
  • The methylsulfanyl group at position 2 (target) vs. thioxo () or allylsulfanyl () alters electronic properties: methylsulfanyl is less polar but more stable than thiol-based groups .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analogue Analogue
Molecular Weight ~450-500 g/mol (estimated) ~400-450 g/mol ~500-550 g/mol
LogP (Lipophilicity) Moderate (azepane sulfonyl balances SMe/Cl) High (CF₃, thioxo) High (nitro, benzothiophene)
Hydrogen Bond Acceptors 6 (sulfonyl O, carboxamide O/N, pyrimidine N) 5 (thioxo S, carboxamide O/N) 8 (nitro O, sulfamoyl O, carboxamide O/N)

Insights :

  • The target’s azepane sulfonyl group may improve aqueous solubility compared to ’s nitrobenzothiophene, which is highly lipophilic .
  • ’s trifluoromethyl group enhances metabolic stability but may increase toxicity risks .

Biological Activity

N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring , a sulfonyl group , and an azepane ring , contributing to its unique properties. The molecular formula is C19H21ClN2O3SC_{19}H_{21}ClN_{2}O_{3}S, with a molecular weight of approximately 392.90 g/mol.

PropertyValue
Molecular FormulaC19H21ClN2O3SC_{19}H_{21}ClN_{2}O_{3}S
Molecular Weight392.90 g/mol
IUPAC NameThis compound
LogP5.902

Synthesis

The synthesis of this compound involves several steps, including:

  • Formation of the Pyrimidine Ring : Achieved through condensation reactions with precursors like chloroacetaldehyde and thiourea.
  • Introduction of the Sulfonyl Group : Via sulfonylation using sulfonyl chlorides.
  • Attachment of the Azepane Ring : Accomplished through nucleophilic substitution reactions.
  • Final Coupling : Involves coupling intermediates under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways critical for cell survival and proliferation.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing various physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : The compound's ability to inhibit tumor cell growth has been investigated, revealing promising results in vitro.
  • Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity, which is common among similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological significance of compounds with similar structures:

  • A review published in Medicinal Chemistry discusses the synthesis and biological evaluation of pyranopyrimidine analogs, noting their diverse pharmacological activities including antimicrobial, antitumor, and anti-inflammatory effects .
  • Another study demonstrated that certain pyrimidine derivatives showed potent inhibitory effects on thymidylate synthase, suggesting their potential as antiviral and anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.